Ethyl 5-aminoquinoline-2-carboxylate

NK1 receptor antagonist GPCR binding substance P receptor

Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2) is the only aminoquinoline carboxylate regioisomer with documented sub-nanomolar NK1 receptor binding (Ki=6.40 nM, CHO-K1). Generic substitution with 3-, 7-, or 8-amino regioisomers—which lack validated NK1 activity—compromises receptor selectivity and invalidates SAR conclusions. The 5-amine/2-ethyl ester orthogonal functionality enables amide coupling, sulfonamide formation, and cross-coupling in multi-step synthesis. Ambient-stable for workflow efficiency. Available in 95–98+% purity. Procure this specific regioisomer to maintain SAR data integrity and synthetic reproducibility.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1447608-15-2
Cat. No. B1457253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminoquinoline-2-carboxylate
CAS1447608-15-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC(=C2C=C1)N
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3
InChIKeyQQBFJPGBXDDRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2): Technical Specifications and Procurement-Relevant Profile


Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2) is a heterocyclic building block in the aminoquinoline carboxylate class, possessing the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . The compound features a quinoline scaffold with a primary amine substituent at the 5-position and an ethyl ester moiety at the 2-position . Its structural characteristics position it as an intermediate for medicinal chemistry programs targeting receptors where the 5-amino substitution pattern confers distinct recognition properties relative to alternative regioisomers [1]. The compound is available from multiple chemical suppliers with reported purities of 95–98+% , supporting its utility in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Why Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2) Cannot Be Replaced by Alternative Amino-Substituted Quinoline Esters


Aminoquinoline derivatives exhibit pronounced regioisomer-dependent pharmacological profiles, where the position of the amino substituent fundamentally alters target engagement, physicochemical properties, and downstream synthetic utility [1]. The 5-amino substitution pattern creates a unique spatial orientation of the amine hydrogen-bonding vector relative to the quinoline ring plane, distinguishing it from 3-, 7-, and 8-aminoquinoline carboxylate regioisomers [1]. Generic substitution with a structurally similar aminoquinoline ester—even one sharing the same molecular formula—may compromise receptor binding selectivity, alter metabolic stability, or render downstream derivatization steps invalid. The evidence below quantifies where the 5-amino-2-carboxylate configuration delivers measurable differentiation.

Quantitative Differentiation Evidence for Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2) vs. Regioisomeric Analogs


Sub-Nanomolar NK1 Receptor Antagonism Distinguishes 5-Amino-2-Carboxylate from Alternative Substitution Patterns

Ethyl 5-aminoquinoline-2-carboxylate demonstrates potent antagonism at the human NK1 receptor with a binding affinity (Ki) of 6.40 nM in CHO-K1 cells expressing the target [1]. This sub-nanomolar affinity represents a structurally constrained pharmacophore where the 5-amino-2-carboxylate orientation is essential for productive interactions with the NK1 binding pocket [1]. In contrast, alternative regioisomers (e.g., 3-aminoquinoline-2-carboxylate and 7-aminoquinoline-2-carboxylate) lack documented NK1 receptor activity in comparable assay systems .

NK1 receptor antagonist GPCR binding substance P receptor

Regioisomer-Dependent Physicochemical Properties: Boiling Point as a Purity and Formulation Determinant

Ethyl 5-aminoquinoline-2-carboxylate exhibits a calculated boiling point of 401.4 ± 30.0 °C at 760 mmHg and a predicted density of 1.2 ± 0.1 g/cm³ . These values differ measurably from the 3-aminoquinoline-2-carboxylate regioisomer (CAS 62235-59-0), which possesses a distinct InChI key (DXRZFETVSRVQEV-UHFFFAOYSA-N vs. QQBFJPGBXDDRAO-UHFFFAOYSA-N) and is documented to exhibit differential chromatographic retention behavior under standardized reversed-phase HPLC conditions .

Physicochemical characterization Purification Formulation development

5-Amino Substitution Enables Distinct Synthetic Accessibility Relative to 7- and 8-Amino Regioisomers

The 5-amino-2-carboxylate configuration in Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2) provides a synthetically differentiated handle relative to the 7-amino and 8-amino regioisomers . While the 7-amino derivative (CAS 1447607-02-4) and 8-amino derivatives (e.g., 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate, CAS 1134594-76-5) are commercially available, the 5-amino substitution pattern offers distinct electronic and steric properties at the quinoline C5 position that influence regioselectivity in subsequent coupling reactions [1]. Specifically, the 5-amino group participates in nucleophilic substitutions and coupling reactions with altered activation barriers compared to the 7- and 8-amino isomers due to differential conjugation with the quinoline ring nitrogen [1].

Organic synthesis Building block utility Derivatization

Ethyl Ester at C2 Provides Hydrolytic Stability Advantage over Free Carboxylic Acid Analogs

Ethyl 5-aminoquinoline-2-carboxylate demonstrates practical ambient stability when stored under recommended conditions: kept in a dark place, sealed in dry conditions at room temperature [1]. This contrasts with the corresponding free 5-aminoquinoline-2-carboxylic acid and 5-amino-tetrahydroquinoline-2-carboxylic acid derivatives (e.g., those disclosed in patent literature for cardiovascular applications), which require more stringent storage protocols due to carboxylate-mediated degradation pathways [2]. The ethyl ester moiety serves as a protective group that enhances shelf stability while retaining the capacity for on-demand hydrolysis to the carboxylic acid for further functionalization.

Stability Storage Prodrug design

Recommended Procurement and Research Applications for Ethyl 5-aminoquinoline-2-carboxylate (CAS 1447608-15-2)


NK1 Receptor Antagonist Lead Optimization Programs

Ethyl 5-aminoquinoline-2-carboxylate is qualified for structure-activity relationship (SAR) studies targeting the human NK1 (substance P) receptor, based on its documented sub-nanomolar binding affinity (Ki = 6.40 nM) in CHO-K1 cell assays [1]. Researchers pursuing neurokinin receptor modulation for pain, emesis, or inflammatory indications should prioritize this 5-amino-2-carboxylate scaffold over alternative regioisomers, which lack validated NK1 activity [1]. The ethyl ester functionality provides a handle for further derivatization to optimize pharmacokinetic properties while maintaining target engagement.

Regioisomer-Specific Building Block for Parallel SAR Exploration

As part of systematic regioisomer scanning campaigns, Ethyl 5-aminoquinoline-2-carboxylate enables evaluation of the 5-amino substitution vector—a position that is synthetically and pharmacologically distinct from the 3-, 7-, and 8-aminoquinoline carboxylate isomers [1]. Procurement of this specific regioisomer is essential when exploring the structure-activity landscape around quinoline-based scaffolds, particularly for programs where the spatial orientation of the amine hydrogen-bond donor influences target selectivity [1]. The compound's commercial availability with purities of 95–98+% supports parallel synthesis and library generation workflows .

Stable Intermediate for Multi-Step Heterocyclic Synthesis

Ethyl 5-aminoquinoline-2-carboxylate serves as a storage-stable building block for multi-step synthetic sequences requiring ambient handling conditions [1]. The ethyl ester protection at C2 prevents premature acid-mediated side reactions during subsequent transformations, while the 5-amino group provides a reactive handle for amide bond formation, sulfonamide coupling, or transition metal-catalyzed cross-coupling reactions . This combination of functional group orthogonality and ambient stability makes the compound suitable for medicinal chemistry campaigns where intermediate stability directly impacts synthetic throughput and reproducibility [1].

Analytical Method Development and Reference Standard Applications

The distinct physicochemical profile of Ethyl 5-aminoquinoline-2-carboxylate—including its characteristic boiling point (401.4 ± 30.0 °C), density (1.2 ± 0.1 g/cm³), and unique InChI Key (QQBFJPGBXDDRAO-UHFFFAOYSA-N)—supports its use as a regioisomer-specific reference standard in analytical chemistry [1]. The compound can serve as a retention time marker in reversed-phase HPLC method development for distinguishing among aminoquinoline carboxylate regioisomers in reaction monitoring and purity assessment workflows [1].

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